

19'-Hexanoyloxyfucoxanthin as a potential nutraceutical ingredient.

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Compound of Interest

Compound Name: 19'-Hexanoyloxyfucoxanthin

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Application Notes & Protocols: 19'-Hexanoyloxyfucoxanthin

Topic: 19'-Hexanoyloxyfucoxanthin as a Potential Nutraceutical Ingredient

Audience: Researchers, scientists, and drug development professionals.

Introduction

19'-Hexanoyloxyfucoxanthin is a significant carotenoid belonging to the xanthophyll class, naturally occurring in various marine organisms, particularly prymnesiophytes and some dinoflagellates.[1] It is a derivative of the more widely studied fucoxanthin, featuring a hexanoyloxy group at the 19'-position.[2] This structural modification influences its chemical properties and may enhance its biological activity. Like fucoxanthin, **19'-Hexanoyloxyfucoxanthin** is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of high interest for development as a nutraceutical or pharmaceutical agent.[3][4][5] The unique chemical structure, including an allene bond and a 5,6-monoepoxide, contributes to its diverse pharmacological activities.[6] However, challenges such as low water solubility and stability must be addressed to maximize its therapeutic potential.[7] This document provides an overview of its biological activities, quantitative data, and detailed protocols for its study.

Biological Activities & Applications

The therapeutic potential of **19'-Hexanoyloxyfucoxanthin** is inferred from its own studies and the extensive research on its parent compound, fucoxanthin.

Anti-Inflammatory Activity

Fucoxanthin and its derivatives exhibit significant anti-inflammatory effects. They work by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).^{[8][9]} The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.^[9] This regulation is achieved through the suppression of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[8][10]} By inhibiting these pathways, fucoxanthin prevents the translocation of NF- κ B into the nucleus, thereby reducing the transcription of genes involved in the inflammatory response.^[10]

Anti-Cancer Activity

Fucoxanthin demonstrates potent anti-cancer effects across a variety of cancer cell lines, including breast, prostate, colon, and liver cancer.^{[3][11]} Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, primarily in the G0/G1 phase, and the promotion of apoptosis (programmed cell death).^[11] Apoptosis is triggered via the regulation of key proteins such as Bcl-2 family members and the activation of caspases.^{[3][11]} Furthermore, fucoxanthin can inhibit cancer cell proliferation, migration, and invasion by modulating critical signaling pathways like PI3K/Akt, MAPK, and STAT3.^{[4][10][12]} It has also been shown to suppress angiogenesis, the formation of new blood vessels that tumors need to grow.^[3]

Antioxidant Activity

The antioxidant properties of fucoxanthin and its derivatives are central to their health benefits.^[13] Carotenoids are effective scavengers of free radicals, such as reactive oxygen species (ROS), which cause oxidative damage to cells and contribute to aging and various chronic diseases.^[10] The ability to donate a hydrogen atom to stabilize radicals is a key mechanism of their antioxidant action.^[14] This activity can be quantified using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.^{[15][16]}

Quantitative Data Summary

The following tables summarize the biological activities of fucoxanthin, the parent compound of **19'-Hexanoyloxyfucoxanthin**. This data provides a strong rationale for investigating the specific efficacy of its derivatives.

Table 1: Anti-Inflammatory Effects of Fucoxanthin

Activity	Model System	Concentration	Effect	Reference
NO Production Inhibition	LPS-stimulated RAW 264.7 Macrophages	12.5 - 50 μ M	Dose-dependent inhibition of NO production	[9]
PGE ₂ Production Inhibition	LPS-stimulated RAW 264.7 Macrophages	50 μ M	Slight reduction in PGE ₂ production	[9]
Cytokine (TNF- α , IL-1 β , IL-6) Inhibition	LPS-stimulated RAW 264.7 Macrophages	12.5 - 50 μ M	Dose-dependent reduction in cytokine release and mRNA expression	[9]
iNOS & COX-2 Protein Expression	LPS-stimulated RAW 264.7 Macrophages	12.5 - 50 μ M	Dose-dependent inhibition of iNOS and COX-2 protein expression	[9]

Table 2: Anti-Cancer Effects of Fucoxanthin

Activity	Cancer Cell Line	Concentration	Effect	Reference
Cytotoxicity / Apoptosis	Human Glioma (U251)	Not specified	Time- and dose-dependent growth inhibition via apoptosis (64.4±4.8%)	[12]
Apoptosis Induction	Breast Cancer (MCF-7)	25 µM	Induction of apoptosis	[3]
Cell Viability Reduction	Breast Cancer (MCF-7, MDA-MB-231)	Not specified	Dose- and time-dependent reduction in viability	[11]
Cell Cycle Arrest	Liver Cancer (HepG2)	Not specified	Inhibition of cyclin D expression, inducing G0/G1 phase arrest	[11]
Proliferation Inhibition	Colorectal Cancer (Caco-2, HT-29, DLD-1)	Not specified	Significant reduction in proliferation	[11]

Table 3: Antioxidant Activity of Fucoxanthin Stereoisomers

Assay	Compound	EC ₅₀ Value (µg/mL)	Reference
ABTS Radical Scavenging	9'-Z-Fucoxanthin	33.54	
ABTS Radical Scavenging	all-E-Fucoxanthin	> 33.54	
DPPH Radical Scavenging	9'-Z-Fucoxanthin	> all-E-Fucoxanthin	

Experimental Protocols

Isolation and Purification of 19'-Hexanoyloxyfucoxanthin

This protocol provides a general workflow for the isolation and purification of fucoxanthin and its derivatives from marine sources like brown algae or diatoms.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To extract and purify **19'-Hexanoyloxyfucoxanthin** to a high degree of purity for experimental use.

Materials:

- Lyophilized marine biomass (e.g., *Tisochrysis lutea*, *Sargassum horneri*)
- Solvents: Acetone, Ethanol (EtOH), n-Hexane, Dichloromethane (DCM), Methanol (MeOH), Water
- Chromatography media: Silica gel, Octadecylsilyl (ODS) silica
- Solid Phase Extraction (SPE) cartridges
- Thin Layer Chromatography (TLC) plates
- Rotary evaporator
- HPLC system with a PDA detector

Procedure:

- Extraction:
 - Extract the lyophilized biomass (e.g., 100 g) with acetone or ethanol (1 L) at room temperature with stirring for 24 hours, protected from light.[\[20\]](#)
 - Filter the mixture to separate the biomass from the solvent extract. Repeat the extraction on the biomass residue to ensure complete recovery.
 - Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[\[20\]](#)

- Solvent Partitioning (Optional):
 - Redissolve the crude extract in an ethanol/water mixture and partition against n-hexane to remove non-polar compounds like chlorophylls and other lipids. The fucoxanthin derivatives will remain in the hydroalcoholic phase.
- Column Chromatography:
 - Subject the crude extract to open column chromatography.[\[19\]](#)
 - Silica Gel Column: Use a gradient elution system starting with n-hexane and gradually increasing the polarity with dichloromethane and methanol to separate different pigment fractions.
 - ODS Column (Reversed-Phase): Use a gradient of ethanol-water (e.g., starting from 70% EtOH and increasing to 100%) as the mobile phase.[\[19\]](#) Fucoxanthin and its derivatives typically elute at high ethanol concentrations (e.g., 90%).[\[19\]](#)
- Purification:
 - Collect the fractions containing the target compound based on color and TLC analysis.
 - Further purify the pooled fractions using preparative HPLC or techniques like Centrifugal Partition Chromatography (CPC) for higher purity.[\[20\]](#)
- Characterization:
 - Confirm the identity and purity of **19'-Hexanoyloxyfucoxanthin** using HPLC-PDA, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[17\]](#)[\[19\]](#)

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the purified compound.[\[14\]](#)[\[21\]](#)

Materials:

- **19'-Hexanoyloxyfucoxanthin** stock solution (in ethanol)

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol)
- Ethanol
- 96-well microplate
- Microplate reader
- Positive control: Ascorbic acid or Trolox

Procedure:

- Prepare a fresh 0.1 mM DPPH solution in ethanol. Keep it in the dark.
- Prepare serial dilutions of the **19'-Hexanoyloxyfucoxanthin** sample and the positive control in ethanol.
- In a 96-well plate, add 100 µL of each sample dilution to the wells.
- Add 100 µL of the DPPH solution to each well.
- Prepare a blank (100 µL ethanol + 100 µL DPPH solution).
- Incubate the plate in the dark at room temperature for 30 minutes.[\[14\]](#)
- Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - % Scavenging Activity = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] \times 100$
 - Calculate the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of **19'-Hexanoyloxyfucoxanthin** to inhibit NO production in LPS-stimulated macrophages.[9]

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS
- Lipopolysaccharide (LPS)
- **19'-Hexanoyloxyfucoxanthin**
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO₂) standard curve
- 96-well cell culture plate

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Treatment: Remove the medium and replace it with fresh medium containing various concentrations of **19'-Hexanoyloxyfucoxanthin**. Incubate for 1 hour.
- Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
- Incubation: Incubate the plate for another 24 hours.
- Nitrite Measurement:
 - Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
 - Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

- Add 50 μ L of Griess Reagent Part B and incubate for another 10 minutes.
- Reading: Measure the absorbance at 540 nm.
- Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to the NaNO_2 standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated control.

Anti-Cancer Activity: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of **19'-Hexanoyloxyfucoxanthin** on cancer cells.

Materials:

- Selected cancer cell line (e.g., MCF-7, HepG2)
- Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
- **19'-Hexanoyloxyfucoxanthin**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate

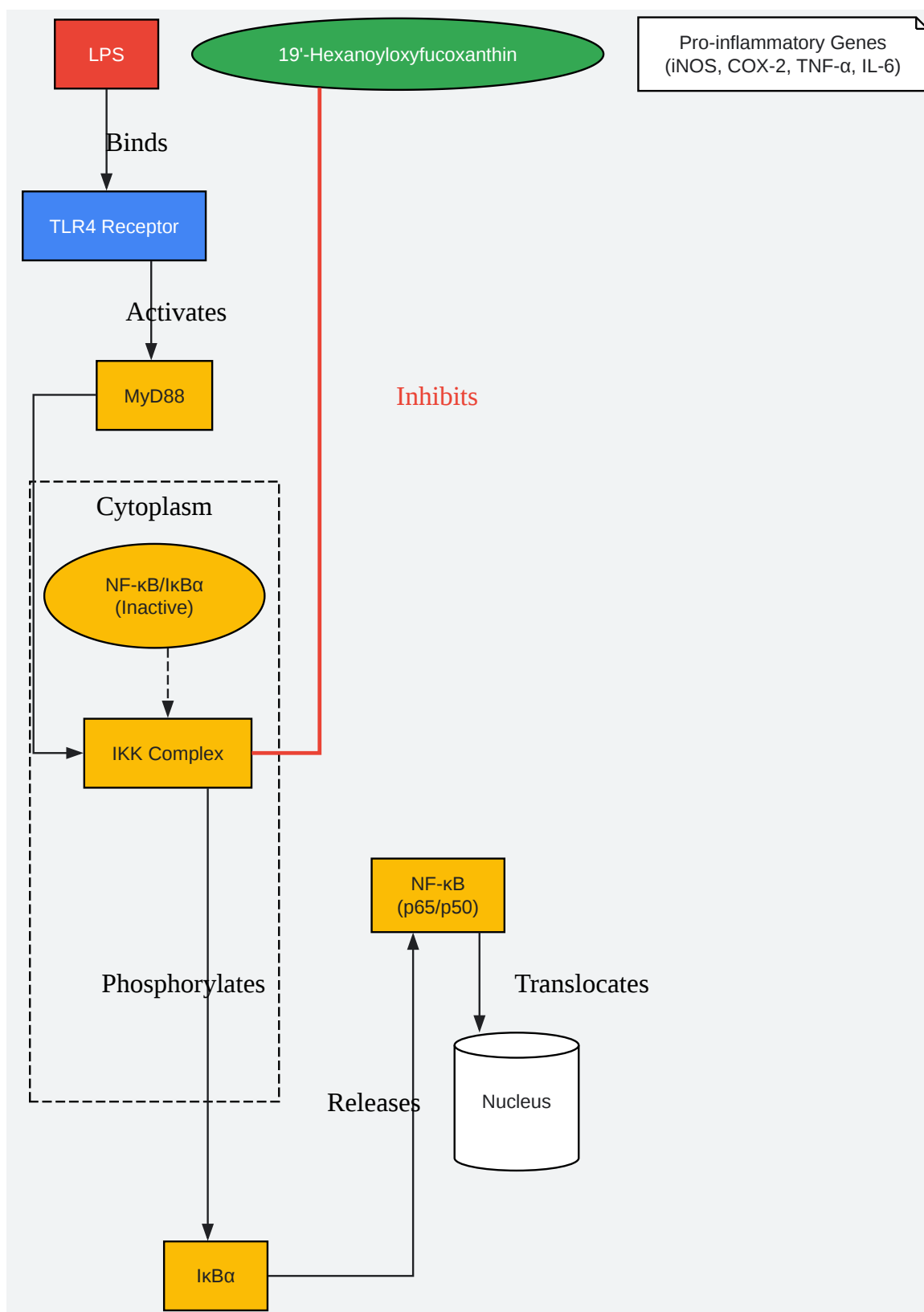
Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 1×10^4 cells/well) and allow them to attach overnight.
- Treatment: Replace the medium with fresh medium containing serial dilutions of **19'-Hexanoyloxyfucoxanthin**. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the cells for 24, 48, or 72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- Reading: Measure the absorbance at 570 nm.
- Calculation:
 - % Cell Viability = (Abs_sample / Abs_control) x 100
 - Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

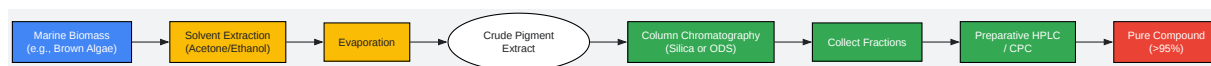
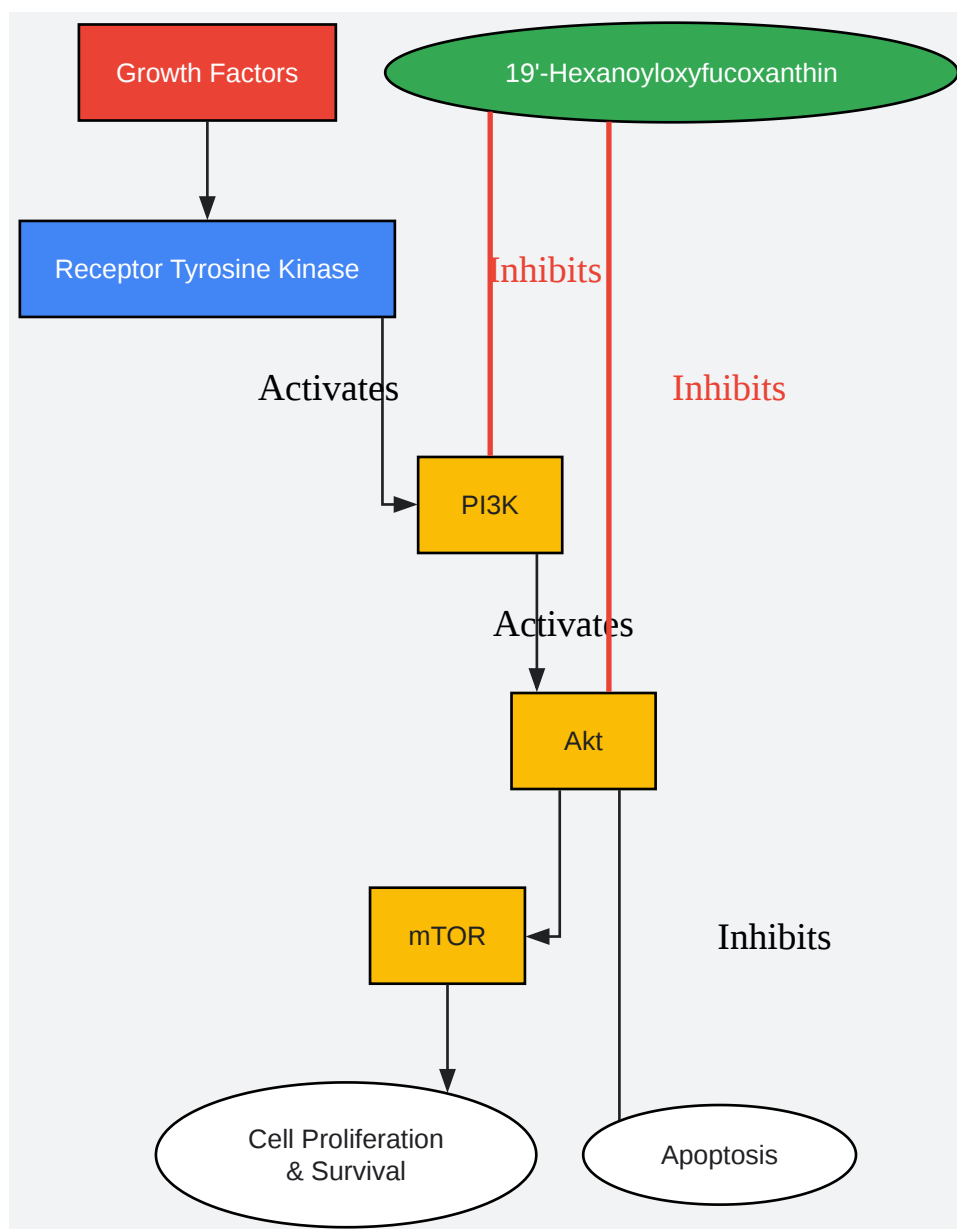
Visualizations: Pathways and Workflows

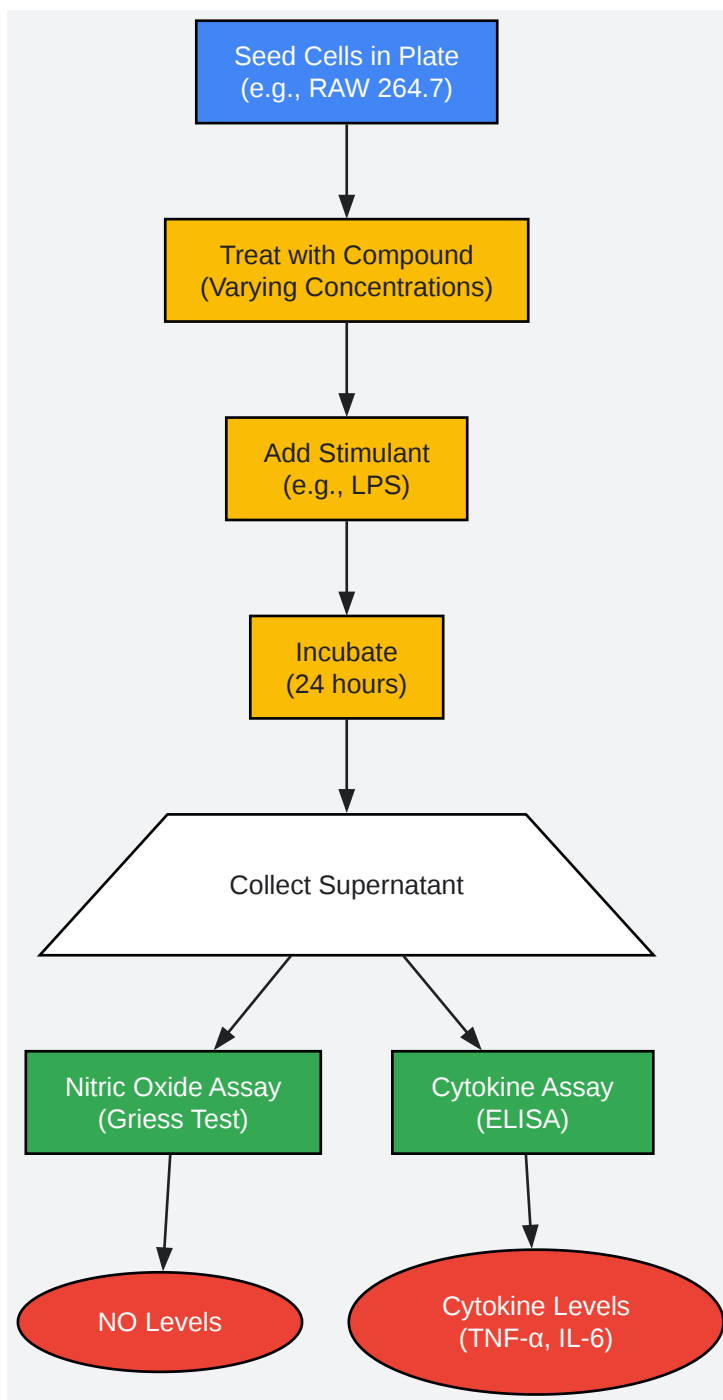
Signaling Pathway Diagrams



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Caption: Inhibition of the NF-κB signaling pathway by **19'-Hexanoyloxyfucoxanthin**.





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